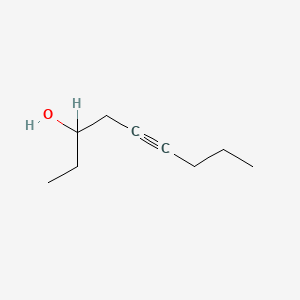
2,4,5-TB
描述
2,4,5-Trichlorophenoxyacetic acid (2,4,5-TB) is a synthetic organic compound that belongs to the family of chlorophenoxy herbicides. It was widely used in agriculture for the selective control of broadleaf weeds. The compound is known for its chemical stability and persistence in the environment, which has raised concerns about its potential health and environmental impacts .
准备方法
The synthesis of 2,4,5-Trichlorophenoxyacetic acid typically involves the chlorination of phenol to produce 2,4,5-trichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide and elevated temperatures to facilitate the reaction .
化学反应分析
2,4,5-Trichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Under anaerobic conditions, it can undergo reductive dechlorination to form less chlorinated phenols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
科学研究应用
2,4,5-Trichlorophenoxyacetic acid has been extensively studied for its environmental impact and biodegradation pathways. It is used as a model compound to understand the behavior of chlorinated herbicides in the environment. In addition, it has applications in the study of microbial degradation processes and the development of bioremediation strategies. The compound’s persistence and toxicity have also made it a subject of research in toxicology and environmental science .
作用机制
The herbicidal activity of 2,4,5-Trichlorophenoxyacetic acid is primarily due to its ability to mimic the natural plant hormone auxin. It disrupts the normal growth processes of plants by causing uncontrolled cell division and growth, leading to the death of the plant. The molecular targets include auxin receptors and signaling pathways involved in plant growth regulation .
相似化合物的比较
2,4,5-Trichlorophenoxyacetic acid is similar to other chlorophenoxy herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenol. 2,4,5-Trichlorophenoxyacetic acid is unique due to its higher degree of chlorination, which contributes to its greater chemical stability and persistence in the environment. Other similar compounds include 2,4,5-Trichlorophenol and 2,4,5-Trihydroxymethamphetamine, which share structural similarities but differ in their applications and biological activities .
属性
IUPAC Name |
4-(2,4,5-trichlorophenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O3/c11-6-4-8(13)9(5-7(6)12)16-3-1-2-10(14)15/h4-5H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWCZQFXFMXXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041334 | |
| Record name | 2,4,5-TB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-80-1 | |
| Record name | 4-(2,4,5-Trichlorophenoxy)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-TB [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-T Butyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-TB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-TB | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JM4UCP94P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,4,5-TB influence its activity compared to similar herbicides?
A: this compound belongs to the phenoxy-acid herbicide family. Its structure consists of a 2,4,5-trichlorophenoxy ring attached to a butyric acid side chain. Research suggests that the length of this side chain influences the herbicide's activity. For instance, this compound, with its four-carbon butyric acid side chain, exhibits different activity compared to its acetic acid homolog, 2,4,5-T (2,4,5-trichlorophenoxyacetic acid). Studies on white clover cell cultures show that this compound degrades at a similar rate to its 2,4-dichloro analog, 2,4-DB (4-(2,4-dichlorophenoxy)butyric acid), suggesting that the chlorine substitution pattern on the phenoxy ring might not significantly impact the degradation rate of butyric acid homologs. []
Q2: How stable is this compound in soil samples during storage?
A: Research indicates that this compound exhibits good stability in frozen soil samples over extended periods. A study analyzing the stability of various herbicides, including this compound, in different soil types (clay loam, clay, and loamy sand) stored at -15°C for up to 450 days showed consistent recovery rates for this compound. This suggests that frozen storage is a suitable method for preserving the integrity of soil samples contaminated with this compound for future analysis. []
Q3: What are the potential environmental impacts of this compound?
A: Like many herbicides, this compound poses potential risks to the environment. Studies highlight concerns regarding herbicide residues in soil, water sources, and their impact on subsequent crops, animal life, and human health. [] Although specific details on this compound's environmental fate and degradation pathways are limited in the provided abstracts, it is crucial to consider its potential for persistence in the environment, leaching into groundwater, and bioaccumulation in the food chain. Further research on these aspects is necessary to understand the long-term ecological consequences of this compound use.
Q4: How does this compound affect plant growth, and are there variations in species sensitivity?
A: this compound, like other phenoxy-acid herbicides, disrupts plant growth, but the extent of its effect varies between species. A study examining the impact of eight herbicides, including this compound, on red maple (Acer rubrum L.) and white ash (Fraxinus americana L.) seedlings revealed differential sensitivities. [] The research suggests that the application method (shoot vs. root) influences the efficacy of certain herbicides, including this compound. This highlights the importance of considering species-specific sensitivities and application methods when assessing the potential environmental impact of herbicides like this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(4-chlorophenyl)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1204374.png)






![1-(2,6-Difluorophenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1204383.png)

